molecular formula C8H5ClFNO B1313073 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole CAS No. 143708-35-4

2-(Chloromethyl)-5-fluoro-1,3-benzoxazole

Cat. No. B1313073
CAS RN: 143708-35-4
M. Wt: 185.58 g/mol
InChI Key: WIXMKUSKZDRJAW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-fluoro-1,3-benzoxazole (CMFB) is an organic compound with a wide range of applications in various scientific fields. It is a versatile molecule that is used in the synthesis of various compounds, and its biochemical and physiological effects have been studied in detail. CMFB has been widely used in research laboratories for its unique properties, and its potential for further applications is still being explored.

Scientific Research Applications

Synthesis and Precursor Utility

2-(Chloromethyl)-5-fluoro-1,3-benzoxazole serves as a valuable precursor in the synthesis of diverse benzoxazole derivatives, illustrating its significance in organic synthesis. The compound's role extends to the preparation of functionally substituted benzoxazoles, demonstrating a broad utility in synthesizing heterocycles with various pharmacological activities. For instance, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, synthesized from related benzoxazole derivatives, highlights the compound's potential as an intermediate for further chemical transformations. These derivatives are pivotal in developing new molecules with enhanced biological properties, underscoring the compound's foundational role in synthetic organic chemistry and drug development processes (Khodot & Rakitin, 2022).

Photophysical Properties and Sensing Applications

The benzoxazole scaffold, including derivatives similar to 2-(chloromethyl)-5-fluoro-1,3-benzoxazole, finds applications in developing fluorescent probes and sensors. These compounds exhibit sensitivity to pH changes and metal cations, making them valuable tools in environmental monitoring, biological research, and diagnostic applications. The specific interaction with metal ions like magnesium and zinc, along with their responsiveness to pH variations, highlights their potential in creating selective and sensitive detection systems for various ions and environmental conditions (Tanaka et al., 2001).

Antimicrobial Activity

Benzoxazole derivatives, closely related to 2-(chloromethyl)-5-fluoro-1,3-benzoxazole, have demonstrated broad-spectrum antimicrobial activities. This includes significant antibacterial and antifungal effects against various standard strains and drug-resistant isolates. Such compounds offer a foundation for developing new antimicrobial agents, addressing the urgent need for novel therapeutics against resistant microbial pathogens. The structural features of benzoxazoles, including halogen substitution, play a crucial role in their antimicrobial efficacy, indicating the potential of halogenated benzoxazole derivatives in antimicrobial drug discovery (Arısoy et al., 2012).

Liquid Crystalline Properties

Compounds containing the benzoxazole core, akin to 2-(chloromethyl)-5-fluoro-1,3-benzoxazole, have been explored for their liquid crystalline properties. These properties are critical in materials science, particularly in the development of displays and optical devices. The synthesis and study of benzoxazole derivatives with specific substituents demonstrate their potential in forming liquid crystalline phases, which can be tuned for various applications in electronics and photonics (Ren et al., 2018).

properties

IUPAC Name

2-(chloromethyl)-5-fluoro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXMKUSKZDRJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288987
Record name 2-(Chloromethyl)-5-fluorobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-fluoro-1,3-benzoxazole

CAS RN

143708-35-4
Record name 2-(Chloromethyl)-5-fluorobenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143708-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-5-fluorobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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